molecular formula C10H9F3INO B8162106 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide

2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No.: B8162106
M. Wt: 343.08 g/mol
InChI Key: NKGZQYNANSFZLW-UHFFFAOYSA-N
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Description

2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, an iodine atom, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the iodination of a suitable precursor, followed by the introduction of the trifluoromethyl group and the dimethylamino group. One common method involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The trifluoromethyl group can engage in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation or additional functional groups.

Scientific Research Applications

2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its trifluoromethyl and dimethylamino groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Iodo-N,N-dimethylbenzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-Iodo-5-(trifluoromethyl)benzoic acid:

    N,N-Dimethyl-5-(trifluoromethyl)benzamide: Lacks the iodine atom, which can influence its participation in substitution reactions.

Uniqueness: 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (iodine, trifluoromethyl, and dimethylamino) on the benzamide core. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3INO/c1-15(2)9(16)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGZQYNANSFZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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